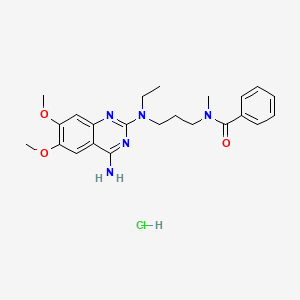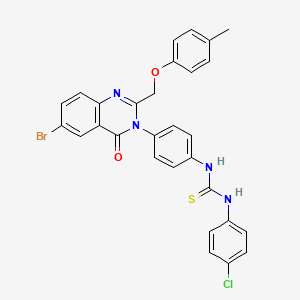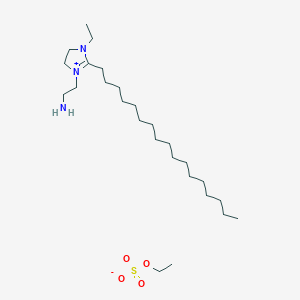
1,3-Dioxolan-2-one, 4,5-bis(2,4-dichlorophenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxolan-2-one, 4,5-bis(2,4-dichlorophenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- is a complex organic compound that features a dioxolane ring, dichlorophenyl groups, and a triazole moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:
Formation of the Dioxolane Ring: This can be achieved through the cyclization of appropriate diols with carbonyl compounds under acidic conditions.
Introduction of Dichlorophenyl Groups: This step might involve the use of Grignard reagents or other organometallic compounds to introduce the dichlorophenyl groups.
Attachment of the Triazole Moiety: This can be done through azide-alkyne cycloaddition reactions, often referred to as “click chemistry.”
Industrial Production Methods
Industrial production would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and other advanced manufacturing techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the triazole moiety.
Reduction: Reduction reactions could target the dichlorophenyl groups or the dioxolane ring.
Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the specific reaction.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound might be used as a ligand in catalytic reactions.
Synthesis: It could serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The triazole moiety suggests potential as an enzyme inhibitor.
Antimicrobial Activity: The dichlorophenyl groups might confer antimicrobial properties.
Medicine
Drug Development: The compound could be investigated for its potential as a therapeutic agent, particularly in the treatment of infections or cancer.
Industry
Material Science: It might be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example:
Enzyme Inhibition: The compound might bind to the active site of an enzyme, blocking its activity.
Antimicrobial Action: It could disrupt microbial cell membranes or interfere with essential biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolan-2-one Derivatives: Compounds with similar dioxolane rings.
Triazole-Containing Compounds: Other molecules featuring the triazole moiety.
Dichlorophenyl Compounds: Molecules with dichlorophenyl groups.
Uniqueness
This compound’s unique combination of a dioxolane ring, dichlorophenyl groups, and a triazole moiety might confer distinct biological activities and chemical properties, making it a valuable subject for further research.
Properties
CAS No. |
107659-73-4 |
|---|---|
Molecular Formula |
C18H11Cl4N3O3 |
Molecular Weight |
459.1 g/mol |
IUPAC Name |
(4S,5R)-4,5-bis(2,4-dichlorophenyl)-4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-one |
InChI |
InChI=1S/C18H11Cl4N3O3/c19-10-1-3-12(14(21)5-10)16-18(28-17(26)27-16,7-25-9-23-8-24-25)13-4-2-11(20)6-15(13)22/h1-6,8-9,16H,7H2/t16-,18-/m1/s1 |
InChI Key |
ISQDVMUTSRLLQF-SJLPKXTDSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)[C@@H]2[C@@](OC(=O)O2)(CN3C=NC=N3)C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2C(OC(=O)O2)(CN3C=NC=N3)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


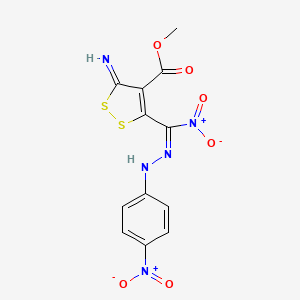
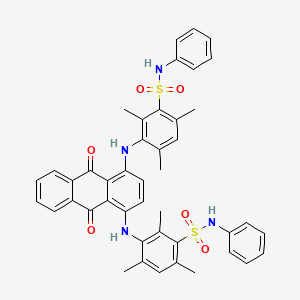

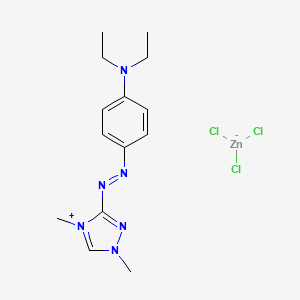
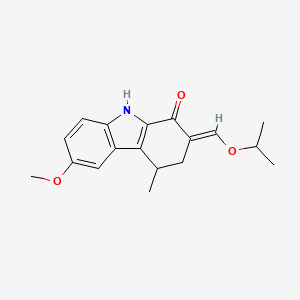

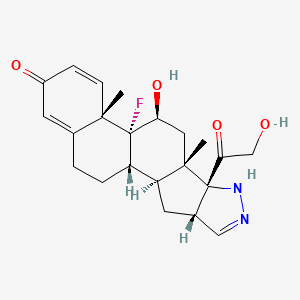
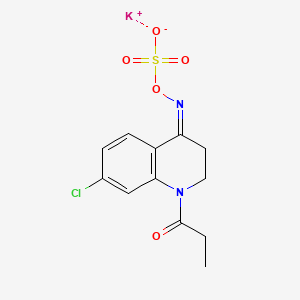
![4-[benzyl(methyl)amino]-2-chloro-5-methoxybenzenediazonium;tetrachlorozinc(2-)](/img/structure/B12695826.png)
